molecular formula C9H10BrNO2 B7475181 (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone

(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7475181
M. Wt: 244.08 g/mol
InChI Key: PLZMEBSTEBVYQL-UHFFFAOYSA-N
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Description

(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone, also known as BFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine derivatives and has a molecular formula of C11H12BrNO2.

Mechanism of Action

The mechanism of action of (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, studies have shown that (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can inhibit the activity of certain enzymes and proteins, which can lead to its anti-cancer and anti-inflammatory properties. (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have antibacterial properties by inhibiting the growth of certain bacterial strains.
Biochemical and Physiological Effects:
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can reduce the size of tumors and improve survival rates in animal models. (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have antibacterial effects against certain bacterial strains.

Advantages and Limitations for Lab Experiments

(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be increased through recrystallization. (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have potent anti-cancer, anti-inflammatory, and antibacterial properties, making it a promising compound for further research. However, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.

Future Directions

(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has several potential future directions for research. In medicinal chemistry, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can be further studied for its anti-cancer, anti-inflammatory, and antibacterial properties. In material science, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can be used as a precursor for the synthesis of conducting polymers. Further studies are also needed to understand the mechanism of action of (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone and its potential side effects and toxicity.

Synthesis Methods

(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of furan-3-carboxylic acid with thionyl chloride, followed by the reaction with pyrrolidine and finally the reaction with bromine. The purity of the synthesized compound can be increased through recrystallization using a suitable solvent.

Scientific Research Applications

(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In organic synthesis, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been used as a building block for the synthesis of various other compounds. In material science, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been used as a precursor for the synthesis of conducting polymers.

properties

IUPAC Name

(5-bromofuran-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-5-7(6-13-8)9(12)11-3-1-2-4-11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZMEBSTEBVYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone

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